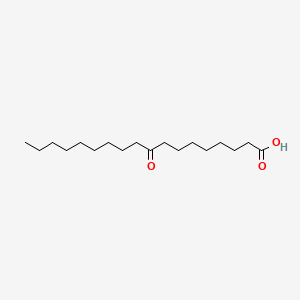
9-Oxooctadecanoic acid
Overview
Description
9-Oxooctadecanoic acid is an organic compound belonging to the class of long-chain fatty acids. It has the molecular formula C18H34O3 and is also known by other names such as 9-keto stearic acid and 9-oxostearic acid . This compound is characterized by an aliphatic tail containing 18 carbon atoms and a keto group at the 9th position .
Mechanism of Action
Target of Action
9-Oxooctadecanoic acid is a long-chain fatty acid . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the size of the aerosol particles carrying the compound can affect its chemical ageing . Furthermore, relative humidity conditions can influence the reaction of the compound . Under dry conditions, the formation of high molecular weight products increases with increasing particle size . Under humidified conditions, the formation of high molecular weight products is less, except in the smallest particle fraction . It is postulated that water reacts with reactive intermediates, competing with the processes which produce high molecular weight products .
Biochemical Analysis
Biochemical Properties
9-Oxooctadecanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism . The binding of this compound to PPARα activates the receptor, leading to the transcription of genes involved in fatty acid oxidation and energy metabolism. Additionally, this compound has been shown to interact with cyclin-dependent kinases (CDKs), inhibiting their activity and thereby affecting cell cycle regulation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In human cervical cancer cells, this compound has been found to induce apoptosis and cell cycle arrest by inhibiting CDK1 and reducing the expression of human papillomavirus (HPV) oncoproteins . This compound also affects the p53 pathway, a crucial regulator of cell cycle and apoptosis. Furthermore, this compound has been shown to modulate energy metabolism by activating transient receptor potential vanilloid 1 (TRPV1) in adipocytes, leading to increased energy expenditure and protection against diet-induced obesity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The activation of PPARα by this compound leads to the transcription of genes involved in fatty acid oxidation and energy metabolism . Additionally, the inhibition of CDK1 by this compound results in cell cycle arrest and apoptosis in cancer cells . The compound also activates TRPV1, enhancing noradrenaline turnover in adipose tissues and upregulating genes related to brown adipocyte functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of PPARα and continued inhibition of CDK1 . The degradation of the compound over time can lead to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to activate PPARα and enhance energy metabolism without causing adverse effects . At high doses, this compound can exhibit toxic effects, including liver damage and disruption of lipid homeostasis . Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosages, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in fatty acid oxidation . The compound also affects metabolic flux by modulating the activity of PPARα, leading to changes in metabolite levels and energy expenditure .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. It is known to interact with fatty acid-binding proteins (FABPs), which facilitate its transport to specific cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the mitochondria, where it exerts its effects on fatty acid oxidation and energy metabolism . Additionally, this compound can be found in the nucleus, where it interacts with nuclear receptors such as PPARα to regulate gene expression . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function.
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Oxooctadecanoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of stearic acid using potassium permanganate or other oxidizing agents . Another method includes the reaction of methyl 10-oxooctadecanoate with potassium hydroxide in ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Oxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 9-hydroxyoctadecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: 9-Hydroxyoctadecanoic acid.
Substitution: Various alkyl and aryl derivatives.
Scientific Research Applications
9-Oxooctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Comparison with Similar Compounds
Similar Compounds
9-Oxodecanoic acid: A shorter-chain analog with similar chemical properties but different biological activities.
9-Hydroxyoctadecanoic acid: A reduced form with a hydroxyl group instead of a keto group, exhibiting different reactivity and applications.
Uniqueness
9-Oxooctadecanoic acid is unique due to its specific keto group positioning, which imparts distinct chemical and biological properties. Its long aliphatic chain also contributes to its hydrophobic nature, making it suitable for various industrial applications .
Properties
IUPAC Name |
9-oxooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYQSFOUGYMRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194077 | |
| Record name | Octadecanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4114-74-3 | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 9-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 °C | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


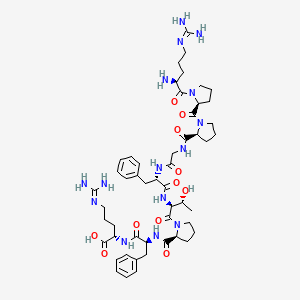
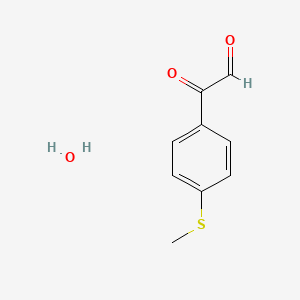
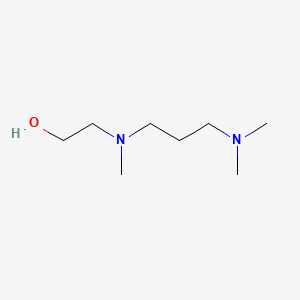

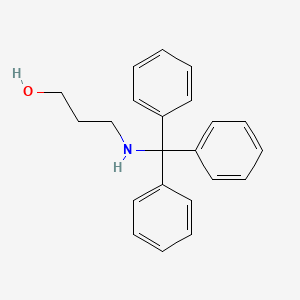
![N-[6-(2-Hydroxy-3,4-dimethoxy phenyl)naphtho[2,3-d][1,3]dioxol-5-yl]-N-methylformamide](/img/structure/B1598562.png)
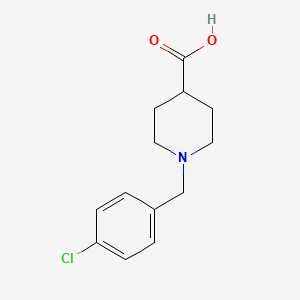

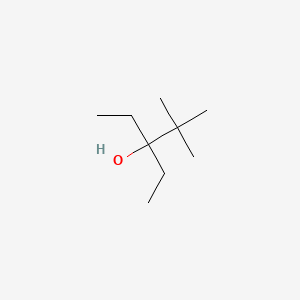

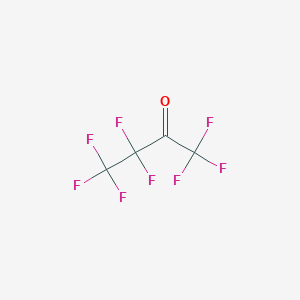
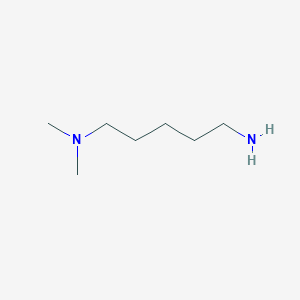

![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)
